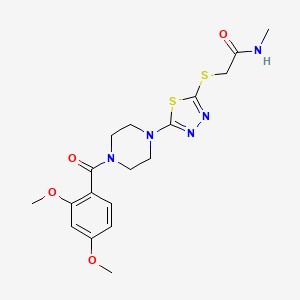

2-((5-(4-(2,4-dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((5-(4-(2,4-dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C18H23N5O4S2 and its molecular weight is 437.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((5-(4-(2,4-dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide , with the CAS number 1105199-61-8, is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and neuropharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N5O4S2 with a molecular weight of 437.5 g/mol. Its structure features a thiadiazole ring linked to a piperazine moiety and a dimethoxybenzoyl group, which are known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₅O₄S₂ |

| Molecular Weight | 437.5 g/mol |

| CAS Number | 1105199-61-8 |

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. The compound's structure suggests potential interactions with microbial enzymes or cell membranes, leading to inhibition of growth in various bacterial strains.

- In Vitro Studies : In studies involving various Gram-positive and Gram-negative bacteria, compounds similar to this one have shown minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to values lower than standard antibiotics like ampicillin and fluconazole .

- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer properties due to their ability to inhibit cancer cell proliferation.

- Cytotoxicity Assays : The cytostatic properties of related thiadiazole compounds have been documented in various cancer cell lines. For instance, derivatives have demonstrated significant cytotoxic effects against breast cancer and leukemia cell lines with IC50 values indicating potent activity .

- Research Findings : A study highlighted the potential of thiadiazole compounds in targeting specific pathways involved in cancer cell survival and proliferation, suggesting that this compound may similarly affect tumor growth through apoptosis induction or cell cycle arrest mechanisms .

Neuropharmacological Activity

Emerging research suggests that compounds containing piperazine and thiadiazole moieties may exhibit neuropharmacological effects.

- Monoamine Oxidase Inhibition : A related study evaluated the inhibition of monoamine oxidase (MAO) enzymes by thiadiazole derivatives. Compounds showed promising inhibitory activity against MAO-A isoforms, suggesting potential applications in treating mood disorders .

- Behavioral Studies : Animal models treated with similar thiadiazole compounds exhibited improved behavioral outcomes in tests for anxiety and depression, indicating possible central nervous system effects .

Case Studies

Several case studies illustrate the biological efficacy of compounds similar to this compound:

- Case Study 1 : A study involving a series of thiadiazole derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, with one derivative showing an MIC value of 16 μg/mL compared to 32 μg/mL for standard treatments .

- Case Study 2 : Research on anticancer properties revealed that a closely related compound induced apoptosis in human breast cancer cells through the activation of caspase pathways, highlighting the importance of structural modifications in enhancing efficacy .

Aplicaciones Científicas De Investigación

Anticancer Potential

Research indicates that compounds containing thiadiazole and piperazine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2-((5-(4-(2,4-dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide can inhibit cell proliferation in various cancer cell lines. Specific studies have demonstrated in vitro cytotoxicity against:

- Neuroblastoma (SKNMC)

- Colon Cancer (HT-29)

- Prostate Cancer (PC3)

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In silico studies utilizing molecular docking techniques indicate that it may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. This suggests avenues for further research into its use for treating inflammatory diseases .

Case Studies and Research Findings

Numerous studies have highlighted the significance of compounds similar to This compound :

- Cytotoxicity Evaluation : A series of thiadiazole derivatives were synthesized and tested for anticancer activity using the MTT assay. Results indicated varying degrees of cytotoxicity across different cell lines, with some compounds showing comparable activity to established chemotherapeutics like doxorubicin .

- Molecular Docking Studies : In silico evaluations have been conducted to predict the binding affinity of this compound to various biological targets. These studies reinforce its potential as a scaffold for drug development aimed at inflammatory diseases .

Análisis De Reacciones Químicas

1.1. Formation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or via Hurd-Mori reactions . For example:

-

Intermediate 5-(4-(2,4-dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-amine is prepared by reacting 5-substituted thiadiazole-2-thiols with chloroacetyl chloride in the presence of anhydrous sodium acetate .

1.2. Incorporation of Piperazine and Acetamide Moieties

-

Piperazine Attachment : The piperazine ring is introduced via nucleophilic substitution at the 5-position of the thiadiazole core. This reaction is facilitated by refluxing with substituted piperazines in dry benzene and triethylamine .

-

Acetamide Functionalization : The thioacetamide side chain is introduced through a thiol-alkylation reaction. For instance, intermediate 2-chloro-N-methylacetamide reacts with the thiol group at the 2-position of the thiadiazole under basic conditions .

2.1. Thiadiazole Ring Reactivity

2.2. Piperazine Modifications

2.3. Thioacetamide Side Chain

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrolysis | NaOH, aqueous ethanol | Cleavage to thiol and N-methylacetamide | |

| Oxidative Coupling | I<sub>2</sub>, DMSO | Disulfide bond formation |

3.1. Thiol-Disulfide Exchange

The thioether linkage (-S-) in the side chain undergoes reversible disulfide bond formation under oxidative conditions, enabling applications in prodrug design .

3.2. Piperazine Ring Functionalization

-

Acylation : Reactivity at the secondary amine of piperazine allows further derivatization with acyl chlorides or anhydrides .

-

Quaternization : Treatment with methyl iodide forms quaternary ammonium salts, enhancing water solubility .

Biological Interaction-Driven Reactivity

The compound’s antiproliferative activity against cancer cell lines (e.g., MCF-7 and HepG2) is linked to:

-

DNA Intercalation : Facilitated by the planar 1,3,4-thiadiazole ring .

-

Enoyl-ACP Reductase Inhibition : The thiadiazole-piperazine hybrid disrupts bacterial fatty acid biosynthesis, as shown in docking studies .

Stability and Degradation Pathways

| Condition | Degradation Pathway | Reference |

|---|---|---|

| Acidic Hydrolysis (pH < 3) | Cleavage of thioacetamide to thiol + acetate | |

| UV Exposure | Photooxidation of thiadiazole sulfur |

Key Research Findings

Propiedades

IUPAC Name |

2-[[5-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4S2/c1-19-15(24)11-28-18-21-20-17(29-18)23-8-6-22(7-9-23)16(25)13-5-4-12(26-2)10-14(13)27-3/h4-5,10H,6-9,11H2,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMAADKAVIFREH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.